2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL
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Overview
Description
2-(2-Amino-1,3-thiazol-5-yl)bicyclo[221]heptan-2-ol is a compound with a unique bicyclic structure that includes a thiazole ring and a norbornane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol typically involves the formation of the thiazole ring followed by the introduction of the norbornane moiety. One common method involves the condensation of 2-aminothiazole with a suitable norbornane derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. The norbornane framework provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A simpler analog without the thiazole ring, used in various chemical applications.
2-Aminothiazole: Lacks the norbornane framework but is widely used in medicinal chemistry.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-: Another analog with different substituents, used in fragrance and flavor industries.
Uniqueness
2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol is unique due to its combination of a thiazole ring and a norbornane framework, which imparts distinct chemical and biological properties. This combination allows for versatile applications and enhances its potential as a multifunctional compound in various fields .
Properties
Molecular Formula |
C10H14N2OS |
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Molecular Weight |
210.30 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H14N2OS/c11-9-12-5-8(14-9)10(13)4-6-1-2-7(10)3-6/h5-7,13H,1-4H2,(H2,11,12) |
InChI Key |
KLFKMGFDJVRLDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(C3=CN=C(S3)N)O |
Origin of Product |
United States |
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